2-tert-ブチルピリミジン-5-オール

概要

説明

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 2-tert-butylpyrimidin-5-ol, often involves strategies like the condensation of amidines with various aldehydes or ketones, or through the modification of existing pyrimidine rings. For instance, the synthesis of 2-aminopyrimidine derivatives has been achieved through condensation processes, demonstrating the utility of pyrimidine as a core structure for further chemical modifications (Balaban, Goddard, Linke-Schaetzel, & Lehn, 2003). Additionally, efficient syntheses of substituted pyrimidines, useful for the preparation of metal-complexing molecular rods, have been developed, showcasing the versatility of pyrimidine derivatives in synthesis (Schwab, Fleischer, & Michl, 2002).

科学的研究の応用

殺虫剤開発

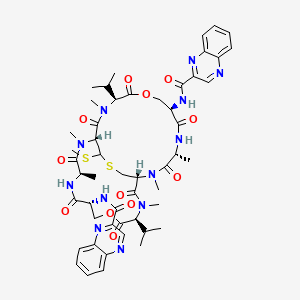

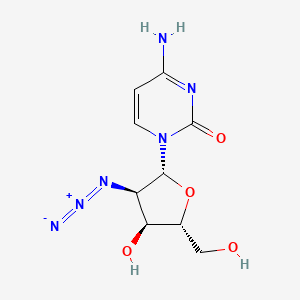

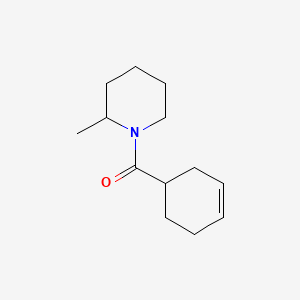

2-tert-ブチルピリミジン-5-オール: は、有機リン系殺虫剤であるテブピリムホスの合成における前駆体です {svg_1}。この化合物は、様々な農作物害虫を標的とする農薬の製造に使用され、作物の保護と管理に不可欠なツールを提供しています。

アセチルコリンエステラーゼ阻害

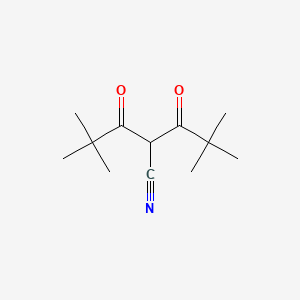

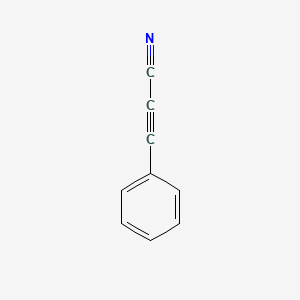

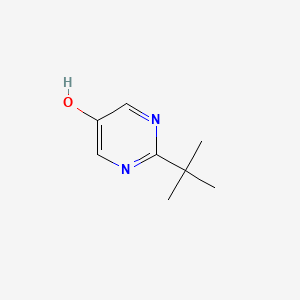

テブピリムホスの機能的親化合物である2-tert-ブチルピリミジン-5-オールは、アセチルコリンエステラーゼの阻害に役割を果たしています {svg_2}。この酵素は神経伝達物質の分解に不可欠であり、その阻害は害虫の個体数管理における主要なメカニズムです。

抗炎症研究

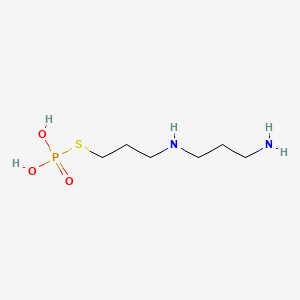

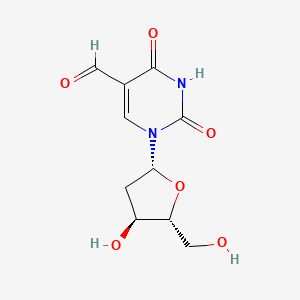

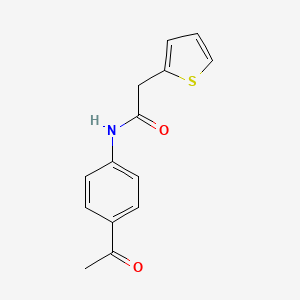

2-tert-ブチルピリミジン-5-オールを含むピリミジン誘導体は、その抗炎症作用について研究されています {svg_3}。それらは、炎症性メディエーターの発現と活性を阻害することで作用し、新しい抗炎症薬の開発につながる可能性があります。

ヒドロキシピリミジン合成

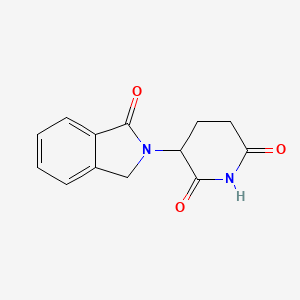

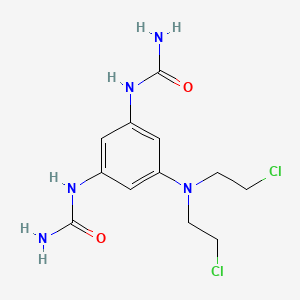

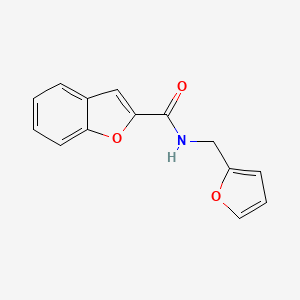

この化合物は、ヒドロキシピリミジンに分類されます {svg_4}。ヒドロキシピリミジンは、様々な生化学的プロセスにおいて役割を果たすことが知られています。それらは、遺伝物質の基礎となる成分であるヌクレオチドと核酸の合成に使用されます。

分子実体研究

2-tert-ブチルピリミジン-5-オール: は、特に小さな化学化合物の構造と機能を理解するための分子実体の研究に使用されています {svg_5}。この研究は、創薬と発見に影響を与えます。

有機化学教育

その構造的特徴のために、2-tert-ブチルピリミジン-5-オールは有機化学教育における例として役立ちます {svg_6}。これは、学生がピリミジンとtert-ブチル基の性質と反応について学ぶのを助けます。

Safety and Hazards

作用機序

Target of Action

It is known to be a functional parent of tebupirimfos , which is an inhibitor that interferes with the action of enzyme acetylcholinesterase .

Mode of Action

Tebupirimfos inhibits the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine into choline and acetic acid .

生化学分析

Biochemical Properties

2-Tert-butylpyrimidin-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme dihydroorotate dehydrogenase, which is involved in the pyrimidine biosynthesis pathway. The compound acts as an inhibitor, thereby affecting the synthesis of pyrimidine nucleotides. Additionally, 2-Tert-butylpyrimidin-5-ol has been observed to interact with certain kinases, influencing phosphorylation processes within the cell .

Cellular Effects

The effects of 2-Tert-butylpyrimidin-5-ol on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the MAPK/ERK pathway. This compound can modulate gene expression by affecting transcription factors such as NF-κB and AP-1. Furthermore, 2-Tert-butylpyrimidin-5-ol impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall energy homeostasis .

Molecular Mechanism

At the molecular level, 2-Tert-butylpyrimidin-5-ol exerts its effects through several mechanisms. It binds to the active site of dihydroorotate dehydrogenase, inhibiting its activity and thus reducing the production of pyrimidine nucleotides. This inhibition leads to a decrease in DNA and RNA synthesis, affecting cell proliferation. Additionally, 2-Tert-butylpyrimidin-5-ol can activate or inhibit various kinases, leading to changes in phosphorylation states of proteins involved in cell cycle regulation and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Tert-butylpyrimidin-5-ol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term studies have shown that prolonged exposure to 2-Tert-butylpyrimidin-5-ol can lead to adaptive changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Tert-butylpyrimidin-5-ol vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate immune responses. At higher doses, 2-Tert-butylpyrimidin-5-ol can induce toxicity, leading to liver and kidney damage. Threshold effects have been observed, where a certain dosage level results in a significant increase in adverse effects .

Metabolic Pathways

2-Tert-butylpyrimidin-5-ol is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes hydroxylation and conjugation reactions. The compound interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. These metabolic processes can affect the levels of various metabolites, influencing overall metabolic flux .

Transport and Distribution

Within cells and tissues, 2-Tert-butylpyrimidin-5-ol is transported and distributed through specific transporters and binding proteins. It has been found to interact with organic anion transporters, facilitating its uptake into cells. The compound tends to accumulate in the liver and kidneys, where it exerts its primary effects. Its distribution is influenced by factors such as tissue perfusion and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of 2-Tert-butylpyrimidin-5-ol is critical for its activity. It is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins. The compound can also be found in the nucleus, where it affects gene expression by interacting with transcription factors. Post-translational modifications, such as phosphorylation, can influence its localization and activity within the cell .

特性

IUPAC Name |

2-tert-butylpyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-8(2,3)7-9-4-6(11)5-10-7/h4-5,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARZKOYAUVCWCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(C=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1072927 | |

| Record name | 5-Pyrimidinol, 2-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1072927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85929-96-0 | |

| Record name | 2-(1,1-Dimethylethyl)-5-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85929-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyrimidinol, 2-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085929960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Pyrimidinol, 2-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Pyrimidinol, 2-(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1072927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamic acid ethyl ester](/img/structure/B1195702.png)

![1-(4-methylphenyl)spiro[1,3-diazinane-5,4'-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoline]-2,4,6-trione](/img/structure/B1195706.png)

![2-[1-[3,5-bis[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]ethylideneamino]guanidine](/img/structure/B1195709.png)